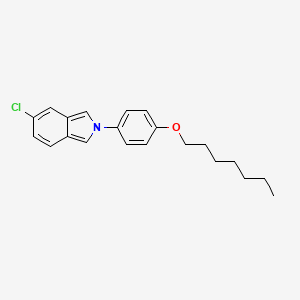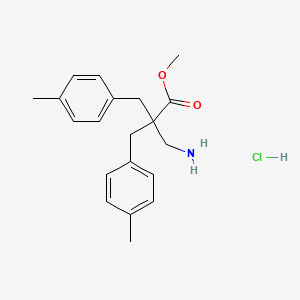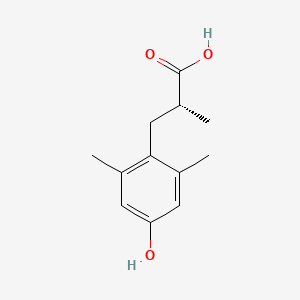![molecular formula C7H8N4OS B15246058 5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-15-6](/img/structure/B15246058.png)
5-Propyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings
Preparation Methods
The synthesis of 5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazonoyl halide with a thiosemicarbazide derivative in the presence of a base such as triethylamine in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent, showing efficacy against certain cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as semiconductors for plastic electronics.
Biological Studies: It has been studied for its antimicrobial and cytotoxic activities, although some derivatives showed no significant activity against certain bacterial strains.
Mechanism of Action
The mechanism by which 5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one exerts its effects involves interactions with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes or pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]thiazoles: These compounds also feature a fused heterocyclic system and are used in organic electronics.
1,2,3-Thiadiazolo-5-carboxylic acid derivatives: These compounds have been studied for their antimicrobial properties. The uniqueness of 5-Propyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one lies in its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61457-15-6 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-propyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-2-3-4-8-6(12)5-7(9-4)13-11-10-5/h2-3H2,1H3,(H,8,9,12) |
InChI Key |
DUHCHWLYUPEIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


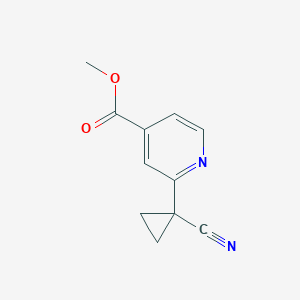

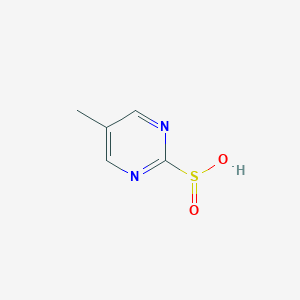
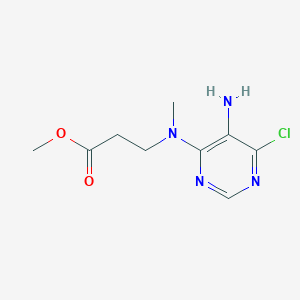
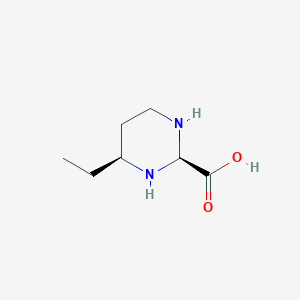
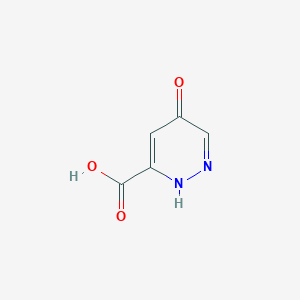
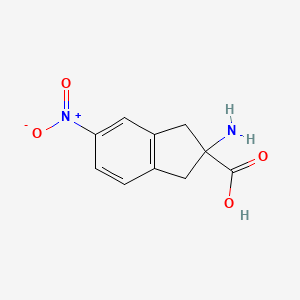
![5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid](/img/structure/B15246021.png)
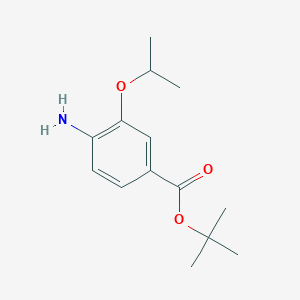
![tert-Butyl (3-cyclopropyl-4-oxo-1,3,7-triazaspiro[4.4]non-1-en-2-yl)carbamate oxalate](/img/structure/B15246034.png)
